4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide
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Overview
Description
4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide is an organic compound with a complex structure that includes a piperazine ring substituted with a methoxybenzenecarbothioyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-methoxybenzenecarbothioyl chloride with N-methylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxybenzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(4-methoxybenzenecarbothioyl)morpholine
- 4-(4-methoxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide
Uniqueness
What sets 4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzenecarbothioyl and carbothioamide groups provide versatile sites for chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-15-14(20)17-9-7-16(8-10-17)13(19)11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPDXBVSTLLPDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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